molecular formula C12H10BrClN2 B2476582 2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]- CAS No. 877162-94-2

2-Pyridinamine,6-bromo-n-[(2-chlorophenyl)methyl]-

Cat. No.: B2476582
CAS No.: 877162-94-2
M. Wt: 297.58
InChI Key: GDNOGEPCPDGJNE-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-bromo-n-[(2-chlorophenyl)methyl]- is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and a chlorophenylmethyl group attached to the nitrogen atom of the pyridinamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 6-bromo-n-[(2-chlorophenyl)methyl]- can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and involves the coupling of a brominated pyridine derivative with an arylboronic acid. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinamine, 6-bromo-n-[(2-chlorophenyl)methyl]- may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-bromo-n-[(2-chlorophenyl)methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinamine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Pyridinamine, 6-bromo-n-[(2-chlorophenyl)methyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-bromo-n-[(2-chlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyridinamine, 6-bromo-n-[(2-chlorophenyl)methyl]- is unique due to the presence of both bromine and chlorophenylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-N-[(2-chlorophenyl)methyl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2/c13-11-6-3-7-12(16-11)15-8-9-4-1-2-5-10(9)14/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDNOGEPCPDGJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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